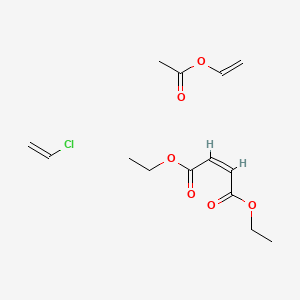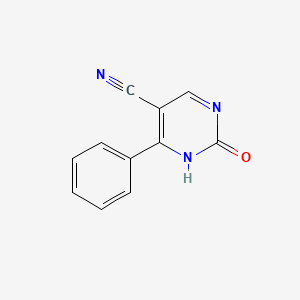![molecular formula C15H21NO2 B14141697 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- CAS No. 94921-29-6](/img/structure/B14141697.png)
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- is a heterocyclic compound that features a naphthalene ring fused with an oxazine ring. This compound is part of a broader class of naphthoxazines, which are known for their diverse biological and chemical properties. The unique structure of 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- typically involves multicomponent reactions. One common method is the condensation of 2-naphthol with aryl or heteroaryl aldehydes in the presence of ammonia. This reaction can be carried out at room temperature and often does not require a catalyst . Another method involves the use of aliphatic amines, aromatic aldehydes, and β-naphthol with a heterogeneous catalyst like SiO2.HClO4 in ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial for industrial applications to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include substituted naphthoxazines, quinones, and dihydro derivatives, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in drug development, particularly for its anticancer and antiviral activities.
Mécanisme D'action
The mechanism of action of 2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- involves its interaction with various molecular targets. The compound can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways. Its biological effects are mediated through binding to specific receptors and altering cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diaryl-1H-naphtho[1,2-e][1,3]oxazines: These compounds share a similar naphthoxazine structure and exhibit comparable biological activities.
Naphthopyrans: These compounds are known for their photochromic properties and are used in applications like photochromic lenses.
Uniqueness
2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B- stands out due to its unique combination of a naphthalene ring and an oxazine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
94921-29-6 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-7-ol |
InChI |
InChI=1S/C15H21NO2/c1-2-8-16-9-10-18-15-12-4-3-5-14(17)11(12)6-7-13(15)16/h3-5,13,15,17H,2,6-10H2,1H3 |
Clé InChI |
NEZSLNYDFZRLJR-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCOC2C1CCC3=C2C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


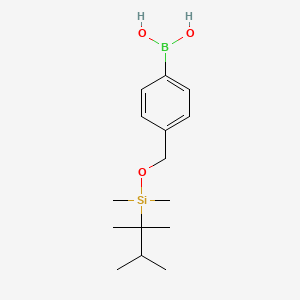
![1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14141619.png)

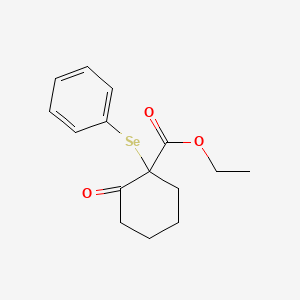
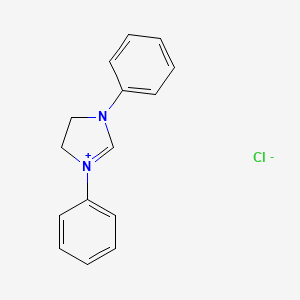
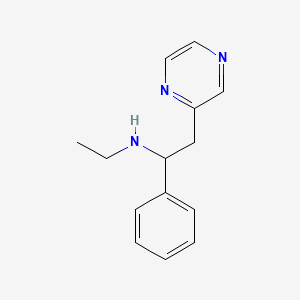
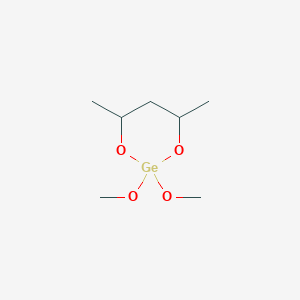
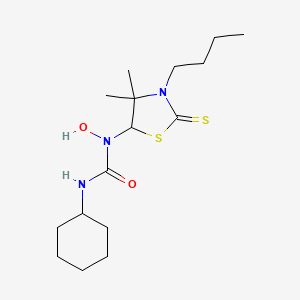
![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
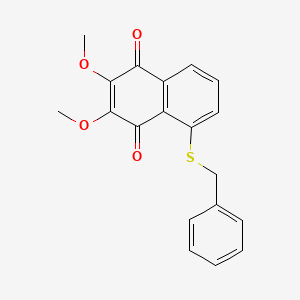
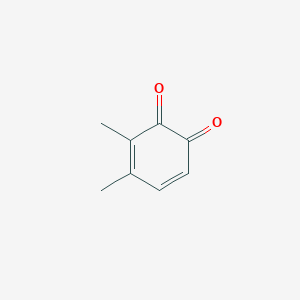
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
